Dopamine quinone

Neurochemistry Electrochemistry Analytical Chemistry

Researchers studying catecholamine metabolism face challenges obtaining dopamine quinone-a reactive intermediate with a very short half-life. Our product provides the exact reactivity profile required for reproducible neurochemical models. • Defined cyclization rate (k=0.13±0.05 s⁻¹) enables transient detection in biosensor & spectroelectrochemical assays. • Well-characterized thiol adduct profile (NAC adduct ratio 8:59:33) allows precise modeling of protein covalent modification. • pH-controlled stability (onset pH 5.60-5.77) decouples oxidation from cyclization for mechanistic studies.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 50673-96-6
Cat. No. B1208468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine quinone
CAS50673-96-6
Synonymsdopamine quinone
dopaminoquinone
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C=C1CCN
InChIInChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2
InChIKeyPQPXZWUZIOASKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dopamine Quinone Chemical Class & Characteristics


Dopamine quinone (CAS 50673-96-6), also known as dopaminoquinone, is a reactive o-benzoquinone metabolite generated via two-electron oxidation of the neurotransmitter dopamine [1]. This electrophilic species is a key intermediate in neuromelanin biosynthesis and is implicated in neurodegenerative mechanisms, particularly in Parkinson's disease [2]. Its inherent instability and rapid intramolecular cyclization to aminochrome under physiological conditions distinguish it from its parent amine and define its utility as a critical research tool for studying oxidative stress and catecholamine metabolism [3].

Neurodegeneration models: Supports Parkinson's disease mechanism research via oxidative stress pathways.
Reactivity studies: Electrophilic o-quinone tool for catecholamine metabolism and adductomics assays.
Temporal control: Reported slower cyclization kinetics support wider detection windows in analytical contexts.

Dopamine Quinone: No Generic Substitute


Generic substitution of dopamine quinone with the readily available parent amine, dopamine, or with other catecholamine o-quinones like norepinephrine quinone or epinephrine quinone, is scientifically invalid for applications requiring the specific reactivity profile of the primary oxidation intermediate. Dopamine quinone is a highly electrophilic o-quinone that undergoes distinct, quantifiable intramolecular cyclization and nucleophilic addition kinetics that are not replicated by dopamine or other quinone analogs [1]. Its unique cyclization rate constant and pH-dependent reactivity directly dictate its fate and downstream effects in neurochemical models, making compound identity critical for reproducible and interpretable results [2].

Target Compound
Dopamine Quinone (DAQ)
Reactive o-quinone with distinct pH-dependent cyclization kinetics and regiospecific adduct profiles.
Potential Substitutes
Parent Amine (Dopamine)
Lacks electrophilic quinone reactivity required for nucleophilic addition models.
Norepinephrine / Epinephrine Quinones
Faster cyclization kinetics (7.5x to 669x) may not transfer, limiting detection window experiments.
Aminochrome
Downstream cyclized product shows altered mitochondrial redox targeting (GSH vs NADH).

Dopamine Quinone vs. In-Class Analogs


Intramolecular Cyclization Rate Comparison

The rate of intramolecular cyclization to the corresponding leucoaminochrome is a defining kinetic parameter. Dopamine quinone exhibits a significantly slower cyclization rate (kDA = 0.13 ± 0.05 s⁻¹) compared to norepinephrine quinone (kNE = 0.98 ± 0.52 s⁻¹) and epinephrine quinone (kEP = 87 ± 10 s⁻¹) under identical conditions (phosphate buffer, pH 7.43) [1]. This order (epinephrine > norepinephrine > dopamine) is also supported by earlier spectroscopic studies using periodate oxidation [2].

Cyclization Rate Comparison
Head-to-head
0.13 ± 0.05 s⁻¹
Supports temporal detection assay design.
7.5x slower than NE quinone; 669x slower than EP quinone at pH 7.43.
Neurochemistry Electrochemistry Analytical Chemistry

pH-Dependent Cyclization Threshold and Kinetics

The cyclization of dopamine o-quinone is highly sensitive to pH, with a defined onset threshold. Cyclic voltammetry experiments demonstrate that cyclization to aminochrome commences only between pH 5.60 and 5.77 [1]. Furthermore, within the physiological range (pH 7.20–7.85), the cyclization rate increases linearly with pH, reaching a measured rate of 0.0332 s⁻¹ at pH 7.85 [1].

pH-Dependent Threshold
Reported
pH 5.60–5.77 (onset)
Supports pH-controlled mechanistic studies.
Rate increases linearly in physiological range; 0.0332 s⁻¹ at pH 7.85.
Biochemistry Electrochemistry Analytical Chemistry

Regiospecific Protein Adduct pH Dependence

Dopamine quinone's reactivity with thiol nucleophiles is regiospecific and pH-dependent. Reaction with N-acetylcysteine (a protein model) produces a distinct profile of mono- and di-addition products. At physiological pH (pH 7), the molar ratio of C2-monoadduct : C5-monoadduct : C2,C5-diadduct is approximately 8:59:33, whereas at pH 2 this ratio shifts dramatically to 10:89:1 [1].

Regiospecific Adduct Profile
Head-to-head
pH 7: 8:59:33 (C2:C5:Di)
Supports predictive adductomics modeling.
Molar ratio shifts to 10:89:1 at pH 2 with N-acetylcysteine model.
Biochemistry Proteomics Toxicology

Mitochondrial Redox Reactivity vs. Downstream Quinones

Dopamine-derived quinones exhibit diverse reactivities toward key cellular nucleophiles. A comparative in vitro study characterized dopamine-o-quinone (DQ), aminochrome (AC), and indole-quinone (IQ) for their ability to oxidize NADH and deplete glutathione (GSH). The study found that while DQ triggers mitochondrial permeability transition pore opening primarily via NADH oxidation, GSH levels are not directly affected by DQ [1]. This contrasts with the reactivity of AC and IQ, which were studied in parallel and showed different profiles, though exact quantitative cross-reactivity data are not provided [1].

Mitochondrial Redox Reactivity
Class-level
Targets NADH pool
Context-dependent mitochondrial probe.
Preferentially oxidizes NADH over GSH vs. aminochrome; quantitative cross-reactivity data to verify.
Mitochondrial Biology Toxicology Neuroscience

Dopamine Quinone Priority Research Applications


Electrochemical and Spectroscopic Catecholamine Detection

The significantly slower cyclization rate of dopamine quinone (k = 0.13 ± 0.05 s⁻¹) compared to norepinephrine quinone (k = 0.98 ± 0.52 s⁻¹) and epinephrine quinone (k = 87 ± 10 s⁻¹) [1] provides a wider temporal window for its direct detection in electrochemical redox cycling or spectroelectrochemical assays. This property makes dopamine quinone the preferred standard for developing and validating methods that require transient intermediate stabilization, such as in biosensor development for neurotransmitter monitoring [2].

In Vitro Proteotoxicity and Adductomics Models

For studies investigating the molecular basis of Parkinson's disease, dopamine quinone is an essential reagent. Its well-characterized, pH-dependent adduct profile with thiols (e.g., 8:59:33 molar ratio of C2-mono:C5-mono:C2,C5-di adducts with N-acetylcysteine at pH 7) [3] allows for precise, reproducible modeling of protein covalent modification. This is critical for identifying specific protein targets of quinone damage and for screening potential therapeutic agents that may intercept this pathway [4].

pH-Controlled Intramolecular Cyclization Studies

The well-defined pH threshold for cyclization (onset between pH 5.60 and 5.77) [5] makes dopamine quinone an ideal substrate for mechanistic studies of intramolecular cyclization reactions. Researchers can use this property to decouple the initial oxidation event from subsequent cyclization by performing experiments below pH 5.6, enabling the isolation and study of dopamine quinone's direct intermolecular reactions without the confounding influence of aminochrome formation [5].

Application
Selection Property
Validation Focus
Catecholamine detection assays
Transient intermediate stabilization window
Electrochemical redox cycling response
Protein covalent modification models
pH-dependent adduct distribution profile
Thiol reactivity and proteotoxicity endpoints
Intramolecular cyclization mechanisms
Defined cyclization onset threshold (pH
Decoupling oxidation from downstream cyclization

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